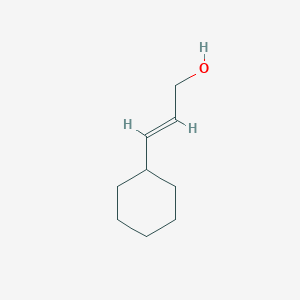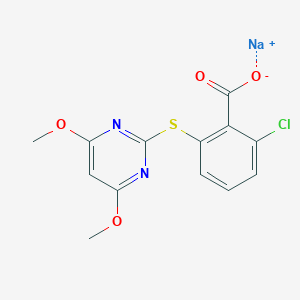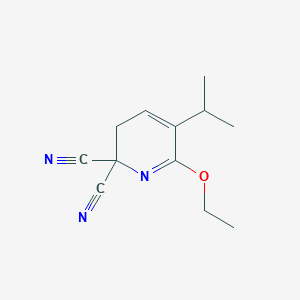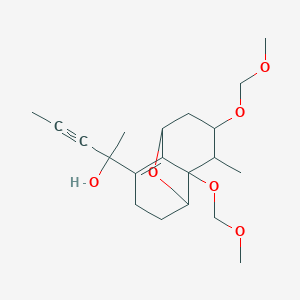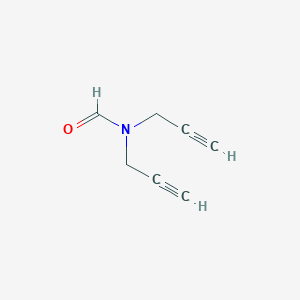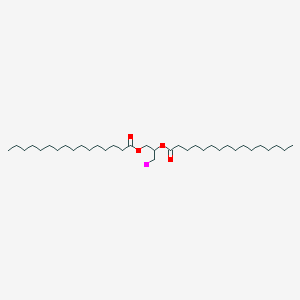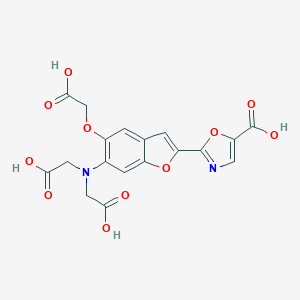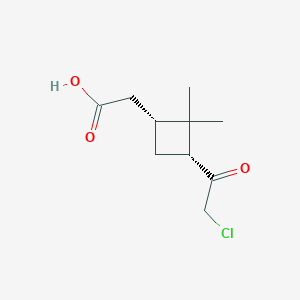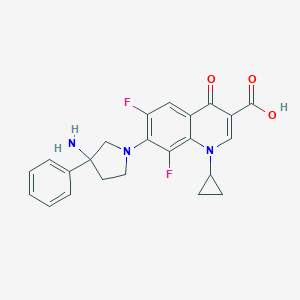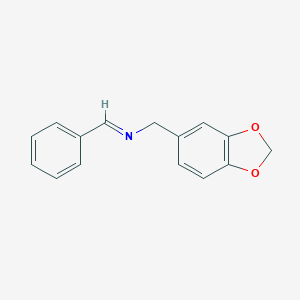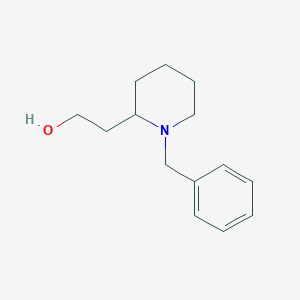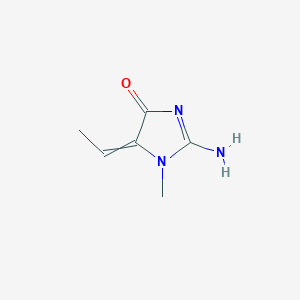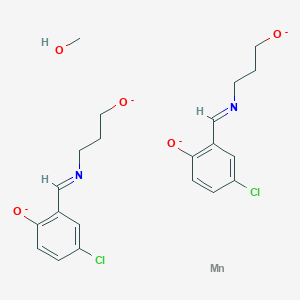
Mn(5-Cl-Salahp)2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Astragalin A, also known as kaempferol 3-O-β-D-glucopyranoside, is a naturally occurring flavonoid found in various plants such as green tea seeds, Morus alba L., and Cuscuta chinensis . This compound has gained significant attention due to its wide range of pharmacological activities, including anti-inflammatory, antioxidant, and anticancer properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
Astragalin A can be synthesized through various methods. One common approach involves the glycosylation of kaempferol with glucose. This reaction typically requires the presence of a glycosyl donor, such as glucose, and a glycosyl acceptor, such as kaempferol, in the presence of an acid catalyst . The reaction is carried out under controlled temperature and pH conditions to ensure the formation of the desired product.
Industrial Production Methods
In industrial settings, Astragalin A is often extracted from natural sources using techniques such as microwave-assisted extraction, enzymatic extraction, and ultrasonic extraction . These methods are preferred due to their efficiency and ability to preserve the bioactive properties of the compound.
Chemical Reactions Analysis
Types of Reactions
Astragalin A undergoes various chemical reactions, including oxidation, reduction, and substitution . These reactions are essential for modifying the compound’s structure and enhancing its pharmacological properties.
Common Reagents and Conditions
Reduction: Reducing agents like sodium borohydride are employed to reduce the compound.
Substitution: Substitution reactions often involve nucleophiles such as hydroxyl groups under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions include various derivatives of Astragalin A with enhanced bioactivity and stability .
Scientific Research Applications
Chemistry: Used as a template for synthesizing novel flavonoid derivatives with improved pharmacological properties.
Biology: Investigated for its role in modulating cellular pathways and gene expression.
Industry: Utilized in the development of functional foods and nutraceuticals due to its antioxidant properties.
Mechanism of Action
Astragalin A exerts its effects through various molecular targets and pathways:
Anti-inflammatory: Inhibits the TLR4/NF-κB pathway, reducing the production of pro-inflammatory cytokines.
Antioxidant: Activates the AMPK and MAPK pathways, enhancing the expression of antioxidant enzymes.
Anticancer: Modulates the PI3K/AKT, MAPK, and JAK/STAT pathways, inhibiting tumor growth and inducing apoptosis.
Comparison with Similar Compounds
Astragalin A is often compared with other flavonoids such as quercetin, kaempferol, and rutin . While all these compounds share similar structural features and pharmacological activities, Astragalin A is unique due to its specific glycosylation pattern, which enhances its bioavailability and stability .
List of Similar Compounds
- Quercetin
- Kaempferol
- Rutin
Astragalin A stands out for its diverse therapeutic applications and potential for further development as a functional food ingredient and therapeutic agent.
Properties
CAS No. |
124430-02-0 |
|---|---|
Molecular Formula |
C21H24Cl2MnN2O5-4 |
Molecular Weight |
510.3 g/mol |
IUPAC Name |
4-chloro-2-(3-oxidopropyliminomethyl)phenolate;manganese;methanol |
InChI |
InChI=1S/2C10H11ClNO2.CH4O.Mn/c2*11-9-2-3-10(14)8(6-9)7-12-4-1-5-13;1-2;/h2*2-3,6-7,14H,1,4-5H2;2H,1H3;/q2*-1;;/p-2 |
InChI Key |
VHHRSFACLDJVHE-UHFFFAOYSA-L |
SMILES |
CO.C1=CC(=C(C=C1Cl)C=NCCC[O-])[O-].C1=CC(=C(C=C1Cl)C=NCCC[O-])[O-].[Mn] |
Canonical SMILES |
CO.C1=CC(=C(C=C1Cl)C=NCCC[O-])[O-].C1=CC(=C(C=C1Cl)C=NCCC[O-])[O-].[Mn] |
Synonyms |
is(3-(5-chlorosalicylideneamino)propanolato-O,N-O')manganese(IV) Mn(5-Cl-SALAHP)2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



